molecular formula C13H7ClFIO B151110 (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone CAS No. 915095-86-2

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Cat. No.: B151110
CAS No.: 915095-86-2
M. Wt: 360.55 g/mol
InChI Key: KNYGUQLVFSPVRI-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone typically involves multiple steps starting from readily available starting materials. One common method involves the following steps :

    Nitration: o-Chlorobenzoic acid is nitrated to form 2-chloro-5-nitrobenzoic acid.

    Friedel-Crafts Acylation: The nitro compound undergoes Friedel-Crafts acylation to introduce the 4-fluorophenyl group.

    Reduction: The nitro group is reduced to an amine.

    Sandmeyer Reaction: The amine is converted to the iodo compound via the Sandmeyer reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. These methods often involve continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro, iodo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or sulfuric acid are common.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers, while oxidation can yield carboxylic acids or ketones .

Scientific Research Applications

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is unique due to the specific combination of chloro, iodo, and fluoro substituents on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFIO/c14-12-6-5-10(16)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGUQLVFSPVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045098
Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Molecular Weight

360.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915095-86-2
Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Source CAS Common Chemistry
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Record name (2-Chlor-5-iod-phenyl)-(4-fluoro-phenyl)-methanone
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Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Record name (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Record name (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
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Synthesis routes and methods

Procedure details

To a solution of 48.94 g 2-chloro-5-iodo-benzoic acid in 180 mL of fluorobenzene and 0.3 mL of N,N-dimethylformamide is added 16.2 mL of oxalyl chloride at 0 to 10° C. The solution is stirred at about 20° C. for 2 hours. The excess amount of oxalyl chloride is evaporated. The residue is diluted in 166 mL of fluorobenzene and 25.93 g of aluminum chloride is added at 0° C. in five portions. The solution is stirred at 75° C. for 1.5 hours and quenched with 300 mL of water at 0 to 25° C. The product is extracted in 300 mL of isopropylacetate and washed with two times of 200 mL brine (3 weight-%). The residue water and solvent is removed upon evaporation.
Quantity
48.94 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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